Phe-Pro vs. Leu-Pro, Val-Pro, and Ala-Pro: Vmax Ranking in Prolidase Kinetic Profiling
In a direct head-to-head kinetic study of prolidase from Streptococcus cremoris H61, four Xaa-Pro dipeptides were evaluated under identical assay conditions. While Km values did not differ substantially among the substrates, Vmax values exhibited clear hierarchical differences [1]. Phe-Pro occupies a distinct intermediate position in the Vmax hierarchy, offering higher maximal velocity than Val-Pro and Ala-Pro, though lower than Leu-Pro [1].
| Evidence Dimension | Maximal hydrolysis velocity (Vmax ranking) |
|---|---|
| Target Compound Data | Vmax ranking: Leu-Pro > Phe-Pro > Val-Pro > Ala-Pro |
| Comparator Or Baseline | Leu-Pro (highest Vmax); Val-Pro and Ala-Pro (lower Vmax than Phe-Pro) |
| Quantified Difference | Phe-Pro Vmax exceeds Val-Pro and Ala-Pro; Phe-Pro Vmax is lower than Leu-Pro |
| Conditions | Streptococcus cremoris H61 prolidase; pH 6.5-7.5; Co²⁺ activation |
Why This Matters
Selecting Phe-Pro provides a predictable, intermediate-range maximal velocity for prolidase activity assays where Leu-Pro yields excessively rapid signal generation and Val-Pro or Ala-Pro produce insufficient signal-to-noise.
- [1] Kaminogawa S, et al. Isolation and characterization of a prolidase from Streptococcus cremoris H61. Agric Biol Chem. 1984;48(12):3035-3040. View Source
